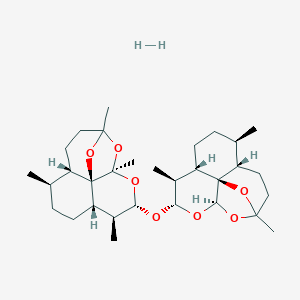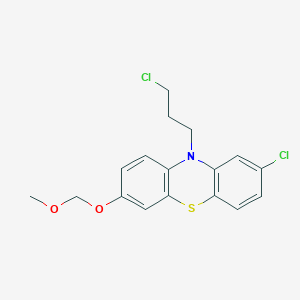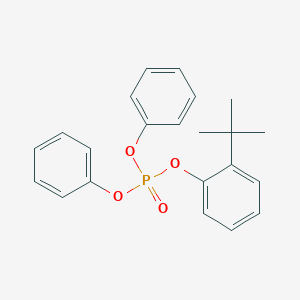
Triphenylphosphine-d15
Übersicht
Beschreibung
Triphenylphosphine-d15, also known as tris(2,3,4,5,6-pentadeuteriophenyl)phosphane, is a chemical compound with the molecular formula (C6D5)3P . It is a variant of triphenylphosphine where the phenyl groups are replaced with deuterated phenyl groups .
Molecular Structure Analysis
The molecular structure of Triphenylphosphine-d15 is similar to that of regular Triphenylphosphine, with the difference being the presence of deuterium atoms instead of hydrogen in the phenyl groups .
Chemical Reactions Analysis
Triphenylphosphine-d15, like its non-deuterated counterpart, is used in various organic synthesis reactions . It is particularly useful in functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes .
Physical And Chemical Properties Analysis
Triphenylphosphine-d15 has a molecular weight of 277.4 g/mol . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and others are not publicly available.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Triphenylphosphine-d15 plays a significant role in organic synthesis, particularly in functional group interconversions and heterocycle synthesis . It is used as a reagent in the formation of carbon-phosphorus bonds, which are pivotal in creating phosphine ligands for catalysis. The compound’s ability to facilitate nucleophilic attack on electrophilic centers makes it invaluable in constructing complex organic molecules .
Organometallic Reactions
In organometallic chemistry, Triphenylphosphine-d15 is utilized to stabilize metal complexes. It acts as a ligand, binding to transition metals and influencing their reactivity and selectivity. This application is crucial in the development of new catalytic processes, including those used in industrial-scale chemical production .
Polymer Science
The compound finds application in polymer science, particularly in the development of polymer-supported triphenylphosphine . This has advantages in purification, recyclability, and the use of excess reagents to drive reactions to completion. It’s a strategy employed to prepare chemical libraries, biologically active molecules, and natural products .
Photonic Materials
Triphenylphosphine-d15 is instrumental in enhancing the quantum yields and luminescence lifetimes of organic persistent room temperature phosphorescence (RTP) molecules. This advancement is significant in the organic photonic area, where high-performance RTP materials are sought for applications in bioimaging, X-ray detection, and information encryption .
Radical Chemistry
The compound is associated with radical reactions, particularly in the generation of radical ions. These ions are essential in organic synthesis, providing a pathway for the formation of complex structures that would be challenging to construct through traditional ionic mechanisms .
Catalysis
Triphenylphosphine-d15 is a key player in catalysis, where it is used to form stable complexes with metals that act as catalysts in various chemical reactions. Its role in catalysis extends to both homogeneous and heterogeneous systems, contributing to the efficiency and selectivity of the catalytic process .
Natural Product Synthesis
The compound is also used in the total synthesis of natural products. Its ability to mediate complex transformations and build intricate molecular architectures makes it a valuable tool in the synthesis of compounds with potential pharmaceutical applications .
Material Science
In material science, Triphenylphosphine-d15 contributes to the development of new materials with unique properties. Its application in creating metal-organic frameworks (MOFs) and other novel materials is an area of growing interest, with implications for gas storage, separation technologies, and catalysis .
Wirkmechanismus
Target of Action
Triphenylphosphine-d15, also known as Tri(phenyl-d5)phosphine, is a stable isotope with a molecular weight of 277.38 Triphenylphosphine, a related compound, is known to interact with various chemical entities in organic reactions .
Mode of Action
Triphenylphosphine-d15 interacts with its targets through a variety of chemical reactions. For instance, it has been employed in a mechanistic study of cis-bis(silylmethyl)platinum(II) complexes . In the context of organic synthesis, triphenylphosphine is known to participate in several name reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . These reactions involve the transfer of phosphorus, which can lead to significant changes in the target molecules.
Biochemical Pathways
Triphenylphosphine is known to participate in various organic reactions that can potentially influence multiple biochemical pathways . For example, in the Mitsunobu Reaction, it is used to invert the stereochemistry of alcohols, which could impact the structure and function of biomolecules .
Result of Action
The compound’s involvement in various organic reactions suggests that it could induce significant molecular transformations .
Action Environment
The action, efficacy, and stability of Triphenylphosphine-d15 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 377 °C , indicating that it is stable under normal environmental conditions but can undergo phase change at high temperatures.
Safety and Hazards
Triphenylphosphine-d15 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided. It should be stored in a dry, cool, and well-ventilated place .
Relevant Papers
The paper “Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents” discusses the use of triphenylphosphine in organic synthesis and the challenges of separating the resulting triphenylphosphine oxide waste . Another paper, “Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications”, discusses the use of triphenylphosphine-based compounds in the treatment of cancer and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452728 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine-d15 | |
CAS RN |
24762-44-5 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24762-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?
A1: The research paper utilizes Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.
Q2: Can you elaborate on the significance of the intermediate formed with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in this research?
A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















